molecular formula C19H12N2O3S B11137120 N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide

N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B11137120
M. Wt: 348.4 g/mol
InChI Key: FDGSLZDSSIFGMI-UHFFFAOYSA-N
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Description

N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide is a synthetic compound that belongs to the class of benzamides. It features a chromenyl group, a thiazolyl group, and a benzamide moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide typically involves the reaction of 2-oxo-2H-chromen-3-carbaldehyde with thiosemicarbazide to form the thiazole ring, followed by the coupling of the resulting intermediate with benzoyl chloride. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The chromenyl group can be oxidized to form different derivatives.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the chromenyl group can yield chromone derivatives, while reduction can produce hydroxy or amino derivatives.

Scientific Research Applications

N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with various molecular targets. The chromenyl group can interact with enzymes and receptors, modulating their activity. The thiazolyl group can form hydrogen bonds and π-π interactions, enhancing the compound’s binding affinity to its targets . These interactions can lead to the inhibition of microbial growth or the reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide is unique due to the presence of both the chromenyl and thiazolyl groups, which contribute to its diverse biological activities and potential applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for research and development.

Properties

Molecular Formula

C19H12N2O3S

Molecular Weight

348.4 g/mol

IUPAC Name

N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide

InChI

InChI=1S/C19H12N2O3S/c22-17(12-6-2-1-3-7-12)21-19-20-15(11-25-19)14-10-13-8-4-5-9-16(13)24-18(14)23/h1-11H,(H,20,21,22)

InChI Key

FDGSLZDSSIFGMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O

Origin of Product

United States

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